1-Butyl-3-(1-hydroxyethylidene)-5-methyl-1,3-dihydro-2H-pyrrol-2-one
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Overview
Description
1-(1-Butyl-2-hydroxy-5-methyl-1H-pyrrol-3-yl)ethanone is a synthetic organic compound belonging to the pyrrole family Pyrroles are heterocyclic aromatic organic compounds, characterized by a five-membered ring structure containing one nitrogen atom
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(1-Butyl-2-hydroxy-5-methyl-1H-pyrrol-3-yl)ethanone typically involves the condensation of a suitable aldehyde with a pyrrole derivative under acidic or basic conditions. One common method includes the reaction of 1-butyl-2-hydroxy-5-methylpyrrole with ethanoyl chloride in the presence of a base such as triethylamine. The reaction is usually carried out at room temperature, and the product is purified by recrystallization or column chromatography.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions: 1-(1-Butyl-2-hydroxy-5-methyl-1H-pyrrol-3-yl)ethanone undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The carbonyl group can be reduced to a hydroxyl group using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo electrophilic substitution reactions at the pyrrole ring, such as halogenation or nitration, using reagents like bromine or nitric acid.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Bromine in acetic acid for bromination.
Major Products Formed:
Oxidation: 1-(1-Butyl-2-oxo-5-methyl-1H-pyrrol-3-yl)ethanone.
Reduction: 1-(1-Butyl-2-hydroxy-5-methyl-1H-pyrrol-3-yl)ethanol.
Substitution: 1-(1-Butyl-2-hydroxy-5-methyl-4-bromo-1H-pyrrol-3-yl)ethanone.
Scientific Research Applications
1-(1-Butyl-2-hydroxy-5-methyl-1H-pyrrol-3-yl)ethanone has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate for various therapeutic applications.
Industry: Utilized in the development of advanced materials, such as conductive polymers and organic semiconductors.
Mechanism of Action
The mechanism of action of 1-(1-Butyl-2-hydroxy-5-methyl-1H-pyrrol-3-yl)ethanone depends on its specific application. In biological systems, it may interact with cellular targets such as enzymes or receptors, modulating their activity. The hydroxyl and carbonyl groups in the compound can form hydrogen bonds with biological macromolecules, influencing their function. Additionally, the pyrrole ring can participate in π-π interactions with aromatic residues in proteins, affecting their conformation and activity.
Comparison with Similar Compounds
1-(1-Methyl-1H-pyrrol-2-yl)ethanone: Similar structure but with a methyl group instead of a butyl group.
1-(1-Butyl-1H-pyrrol-2-yl)ethanone: Lacks the hydroxyl group present in 1-(1-Butyl-2-hydroxy-5-methyl-1H-pyrrol-3-yl)ethanone.
1-(1-Butyl-2-hydroxy-1H-pyrrol-3-yl)ethanone: Similar structure but without the methyl group at the 5-position.
Uniqueness: 1-(1-Butyl-2-hydroxy-5-methyl-1H-pyrrol-3-yl)ethanone is unique due to the presence of both a hydroxyl group and a methyl group on the pyrrole ring, which can influence its chemical reactivity and biological activity. The butyl group also contributes to its lipophilicity, affecting its solubility and interaction with biological membranes.
Biological Activity
1-Butyl-3-(1-hydroxyethylidene)-5-methyl-1,3-dihydro-2H-pyrrol-2-one is a pyrrole derivative that has garnered interest in medicinal chemistry due to its potential biological activities. This compound, characterized by its unique structural features, including a hydroxyl group and a butyl side chain, has been studied for various pharmacological effects, particularly its antimicrobial and anticancer properties.
The molecular formula of this compound is C11H17NO2 with a molecular weight of 195.26 g/mol. The presence of both a hydroxyl and a carbonyl group contributes to its reactivity and interaction with biological systems.
Property | Value |
---|---|
CAS No. | 62672-68-8 |
Molecular Formula | C11H17NO2 |
Molecular Weight | 195.26 g/mol |
IUPAC Name | 1-(1-butyl-2-hydroxy-5-methylpyrrol-3-yl)ethanone |
Canonical SMILES | CCCCCN1C(=CC(=C1O)C(=O)C)C |
Antimicrobial Properties
Recent studies have highlighted the antimicrobial potential of pyrrole derivatives, including this compound. A related compound, 3-hydroxy-1,5-dihydro-2H-pyrrol-2-one, demonstrated significant antibacterial activity against methicillin-resistant Staphylococcus aureus (MRSA), with minimum inhibitory concentrations (MICs) as low as 8 μg/mL . While specific data on the compound is limited, its structural similarity suggests potential effectiveness against similar pathogens.
Anticancer Activity
Pyrrole derivatives have been explored for their anticancer properties. The mechanism of action often involves the modulation of cellular signaling pathways and induction of apoptosis in cancer cells. Certain derivatives have shown promising results in inhibiting tumor growth in vitro and in vivo models . The specific activity of this compound remains to be fully elucidated but is an area of ongoing research.
Case Studies
In a study examining various pyrrole derivatives, compounds structurally related to this compound were synthesized and tested for their biological activity. Notably, these studies often report on the synthesis routes that yield high purity and yield of the desired compounds. For instance, one method involves the condensation of aldehydes with pyrrole derivatives under acidic conditions.
The biological activity of this compound can be attributed to its ability to interact with various biological macromolecules through hydrogen bonding and π–π interactions. The hydroxyl group can form hydrogen bonds with enzymes or receptors, potentially modulating their activity. Additionally, the lipophilicity imparted by the butyl group may enhance membrane permeability, facilitating cellular uptake and interaction with intracellular targets.
Properties
CAS No. |
62672-68-8 |
---|---|
Molecular Formula |
C11H17NO2 |
Molecular Weight |
195.26 g/mol |
IUPAC Name |
1-(1-butyl-2-hydroxy-5-methylpyrrol-3-yl)ethanone |
InChI |
InChI=1S/C11H17NO2/c1-4-5-6-12-8(2)7-10(9(3)13)11(12)14/h7,14H,4-6H2,1-3H3 |
InChI Key |
CKVITIZDYUBRKI-UHFFFAOYSA-N |
Canonical SMILES |
CCCCN1C(=CC(=C1O)C(=O)C)C |
Origin of Product |
United States |
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